molecular formula C10H17NO6 B8020741 Boc-Ser(Ac)-OH

Boc-Ser(Ac)-OH

Cat. No.: B8020741
M. Wt: 247.24 g/mol
InChI Key: SRVNTRAORYFMKK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(Ac)-OH: is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is acetylated. This compound is crucial in the field of peptide synthesis, as it allows for selective deprotection and modification of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Ac)-OH typically involves the protection of the amino group of serine with a tert-butyloxycarbonyl group and the acetylation of the hydroxyl group. The process begins with the reaction of serine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, to form the Boc-protected serine. The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Scientific Research Applications

Chemistry: Boc-Ser(Ac)-OH is widely used in solid-phase peptide synthesis (SPPS) as a protected serine derivative. It allows for the selective deprotection and modification of peptides, facilitating the synthesis of complex peptide sequences .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of Boc-Ser(Ac)-OH involves the selective protection and deprotection of functional groups in peptides. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Boc group is removed using strong acids, revealing the free amino group for further reactions . The acetyl group on the hydroxyl group can be selectively removed or substituted, allowing for further functionalization of the peptide .

Comparison with Similar Compounds

    Fmoc-Ser(Ac)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

    Cbz-Ser(Ac)-OH: Uses a carbobenzoxy (Cbz) group for amino protection.

Uniqueness: Boc-Ser(Ac)-OH is unique due to its acid-labile Boc group, which allows for selective deprotection under mild acidic conditions. This property makes it particularly useful in SPPS, where selective deprotection is crucial for the synthesis of complex peptides .

Properties

IUPAC Name

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVNTRAORYFMKK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228970
Record name O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-80-1
Record name O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7801-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ser(Ac)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Ser(Ac)-OH
Reactant of Route 3
Reactant of Route 3
Boc-Ser(Ac)-OH
Reactant of Route 4
Reactant of Route 4
Boc-Ser(Ac)-OH
Reactant of Route 5
Reactant of Route 5
Boc-Ser(Ac)-OH
Reactant of Route 6
Reactant of Route 6
Boc-Ser(Ac)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.